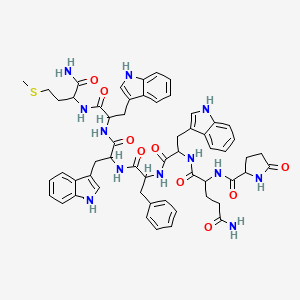

G-Protein antagonist peptide

Description

Structure

2D Structure

Properties

Molecular Formula |

C57H64N12O9S |

|---|---|

Molecular Weight |

1093.3 g/mol |

IUPAC Name |

N-[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |

InChI |

InChI=1S/C57H64N12O9S/c1-79-24-23-42(51(59)72)64-55(76)46(26-33-29-60-39-16-8-5-13-36(33)39)69-57(78)48(28-35-31-62-41-18-10-7-15-38(35)41)68-54(75)45(25-32-11-3-2-4-12-32)66-56(77)47(27-34-30-61-40-17-9-6-14-37(34)40)67-53(74)44(19-21-49(58)70)65-52(73)43-20-22-50(71)63-43/h2-18,29-31,42-48,60-62H,19-28H2,1H3,(H2,58,70)(H2,59,72)(H,63,71)(H,64,76)(H,65,73)(H,66,77)(H,67,74)(H,68,75)(H,69,78) |

InChI Key |

WSYRBHQWMXTCHQ-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C8CCC(=O)N8 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Cell-Permeable G-Protein Inhibitory Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in signal transduction.[1] Upon activation by a ligand, GPCRs undergo a conformational change that facilitates the exchange of GDP for GTP on the associated heterotrimeric G-protein, leading to its dissociation into Gα and Gβγ subunits, which in turn modulate downstream effector proteins.[2] Given their ubiquitous involvement in physiological processes, G-proteins are attractive targets for therapeutic intervention. However, the development of direct G-protein inhibitors has been challenging. This technical guide delves into the discovery and development of a promising class of modulators: cell-permeable G-protein inhibitory peptides. These peptides offer the potential for high specificity and the ability to target intracellular protein-protein interactions that are often inaccessible to small molecules.

This guide will provide an in-depth overview of the core concepts, quantitative data on key inhibitory peptides, detailed experimental protocols for their validation, and visual representations of the underlying signaling pathways and experimental workflows.

Core Concepts: Making Peptides Cell-Permeable

A primary hurdle in developing peptide-based intracellular therapeutics is overcoming the cell membrane barrier. Several strategies have been developed to render peptides cell-permeable:

-

Cell-Penetrating Peptides (CPPs): These are short peptides, typically rich in cationic amino acids like arginine, that can traverse the cell membrane.[3] They can be covalently attached to cargo peptides to facilitate their intracellular delivery.[4] A well-known example is the TAT peptide derived from the HIV-1 trans-activator of transcription protein.[5]

-

Lipidation: The attachment of a lipid moiety, such as palmitic acid, to a peptide can enhance its membrane association and subsequent internalization.[6] This strategy is employed in the design of "pepducins," which are lipidated peptides derived from the intracellular loops of GPCRs.[1][6]

-

Macrocyclization: Cyclizing peptides can improve their proteolytic stability and, in some cases, their cell permeability.[7][8] This can be achieved through various chemical strategies, including disulfide bond formation.[8]

Key Cell-Permeable G-Protein Inhibitory Peptides

This section summarizes the quantitative data for some of the most well-characterized cell-permeable G-protein inhibitory peptides, categorized by their target Gα subunit.

Gαi Inhibitory Peptides

The Gαi subunit primarily inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[9]

| Peptide | Target | Mechanism of Action | Efficacy | Cell Line | Reference |

| TAT-GPR | Gαi | Guanine nucleotide dissociation inhibitor (GDI); prevents GDP release.[3] | Completely blocked α2-adrenoceptor-mediated decreases in cAMP at 100 nM.[3] | HEK293 | [3] |

Gαq/11 Inhibitory Peptides

The Gαq/11 family of G-proteins activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[10]

| Peptide | Target | Mechanism of Action | IC50 / pIC50 / pKi | Assay | Reference |

| FR900359 (FR) | Gαq/11/14 | Guanine nucleotide dissociation inhibitor (GDI).[11] | pIC50: 8.20 | Calcium mobilization | [10] |

| pKi: 8.39 | Radioligand binding | [10] | |||

| YM-254890 (YM) | Gαq/11/14 | Guanine nucleotide dissociation inhibitor (GDI).[12] | pIC50: 8.09 | Calcium mobilization | [10] |

| pKi: 8.20 | Radioligand binding | [10] |

Gαs Inhibitory Peptides

The Gαs subunit stimulates adenylyl cyclase, resulting in increased intracellular cAMP levels.[13]

| Peptide | Target | Mechanism of Action | Efficacy | Cell Line | Reference |

| Penetratin-Gαs C-terminus | Gαs | Competes with Gαs for receptor interaction.[13] | Effective inhibitor of isoproterenol-stimulated cAMP production.[13] | PC12, HMEC-1 | [13] |

Pepducins: Modulators of GPCR-G Protein Interaction

Pepducins are a unique class of cell-penetrating lipopeptides derived from the intracellular loops of GPCRs. They can act as either agonists or antagonists of their cognate receptors by allosterically modulating the receptor-G protein interface.[6][14]

| Pepducin | Target Receptor | Effect | Efficacy | Reference |

| P1pal-12 | PAR1 | Antagonist | 75-95% decrease in SFLLRN-induced platelet aggregation at 5 µM.[15] | [15] |

| MC4pal-14 | MC4R | Agonist | Potent agonist as measured by cAMP production.[14] | [14] |

| ATI-2341 (CXCR4 i3 loop) | CXCR4 | Agonist | Mobilizes bone marrow hematopoietic cells.[6] | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of cell-permeable G-protein inhibitory peptides.

Synthesis of Cell-Permeable Peptides

Objective: To synthesize a peptide with a cell-penetrating moiety.

General Principle: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS). The cell-penetrating sequence (e.g., TAT) is typically added to the N-terminus of the inhibitory peptide sequence. For lipopeptides, a fatty acid is conjugated to the N-terminus.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Piperidine in DMF (20%)

-

Cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water)

-

Cell-penetrating peptide sequence (e.g., TAT: YGRKKRRQRRR)

-

Fatty acid for lipidation (e.g., Palmitic acid)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Swell the Rink Amide resin in DMF.

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Couple the first Fmoc-protected amino acid using coupling reagents and DIPEA in DMF.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

For CPP conjugation, synthesize the inhibitory peptide sequence first, followed by the CPP sequence at the N-terminus.

-

For lipidation, couple the fatty acid to the N-terminus of the peptide.

-

After the final coupling step, wash the resin extensively with DMF and then dichloromethane.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry.

Cellular Uptake Assays

Objective: To verify that the synthesized peptide can penetrate the cell membrane.

General Principle: The peptide is labeled with a fluorescent dye, and its internalization into cells is monitored by fluorescence microscopy or quantified by flow cytometry.[16][17]

Materials:

-

Fluorescently labeled peptide (e.g., FITC-labeled)

-

Cell line of interest (e.g., HEK293)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer or fluorescence microscope

-

DAPI or other nuclear stain (for microscopy)

Procedure:

-

Cell Culture: Plate the cells in a suitable format (e.g., 24-well plate for microscopy, 6-well plate for flow cytometry) and allow them to adhere overnight.

-

Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled peptide at the desired concentration. Incubate for a specified time (e.g., 1-4 hours).

-

Washing: Remove the peptide-containing medium and wash the cells several times with cold PBS to remove any non-internalized peptide.

-

For Flow Cytometry: a. Detach the cells using trypsin-EDTA. b. Resuspend the cells in PBS. c. Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity.

-

For Fluorescence Microscopy: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with 0.1% Triton X-100 (optional). c. Stain the nuclei with DAPI. d. Mount the coverslips on microscope slides. e. Visualize the cells using a fluorescence microscope to observe the subcellular localization of the peptide.

[³⁵S]GTPγS Binding Assay

Objective: To determine if a peptide inhibits G-protein activation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[18][19][20]

Materials:

-

Cell membranes expressing the GPCR and G-protein of interest

-

[³⁵S]GTPγS

-

GDP

-

Agonist for the GPCR

-

Inhibitory peptide

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Scintillation proximity assay (SPA) beads or filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR and G-protein.

-

Reaction Setup: In a microplate, combine the cell membranes, GDP, and the inhibitory peptide at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period to allow the peptide to bind.

-

Initiation of Reaction: Add the GPCR agonist and [³⁵S]GTPγS to initiate the G-protein activation and radiolabel binding.

-

Incubation: Incubate the reaction at 30°C for a defined time (e.g., 30-60 minutes).

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS. Measure the radioactivity retained on the filters using a scintillation counter.

-

SPA Method: Add SPA beads to the reaction mixture. The [³⁵S]GTPγS bound to the G-proteins on the membranes will be in close proximity to the beads, generating a detectable signal. Measure the signal using a scintillation counter.

-

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the inhibitory peptide concentration to determine the IC50 value.

cAMP Measurement Assay

Objective: To assess the effect of inhibitory peptides on Gαs- or Gαi-mediated signaling by measuring intracellular cyclic AMP (cAMP) levels.[21][22]

Materials:

-

Cells expressing the Gαs- or Gαi-coupled GPCR of interest

-

Inhibitory peptide

-

Agonist for the GPCR

-

Forskolin (for Gαi assays)

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.

-

Peptide Pre-treatment: Pre-incubate the cells with varying concentrations of the inhibitory peptide for a specified duration.

-

Stimulation:

-

For Gαs: Add the GPCR agonist to stimulate cAMP production.

-

For Gαi: Add forskolin (to elevate basal cAMP) followed by the GPCR agonist to inhibit cAMP production.

-

-

Incubation: Incubate for a time determined by the kinetics of the cAMP response (typically 15-30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels as a function of the inhibitory peptide concentration to determine the IC50 or the extent of inhibition.

Calcium Flux Assay

Objective: To evaluate the effect of inhibitory peptides on Gαq-mediated signaling by measuring changes in intracellular calcium concentration.[23][24][25]

Materials:

-

Cells expressing the Gαq-coupled GPCR of interest

-

Inhibitory peptide

-

Agonist for the GPCR

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed the cells in a black, clear-bottom multi-well plate and allow them to attach overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Peptide Incubation: Add the inhibitory peptide at various concentrations to the wells and incubate for a short period.

-

Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Stimulation: Inject the GPCR agonist into the wells while continuously recording the fluorescence intensity.

-

Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium flux. Calculate the peak fluorescence response and plot it against the inhibitory peptide concentration to determine the IC50 value.

Visualizations

G-Protein Signaling Pathway

Caption: Canonical G-protein coupled receptor (GPCR) signaling pathway.

Mechanism of G-Protein Inhibitory Peptides

Caption: Mechanisms of action for different classes of G-protein inhibitory peptides.

Experimental Workflow for Inhibitory Peptide Validation

Caption: A typical experimental workflow for the validation of a novel cell-permeable G-protein inhibitory peptide.

References

- 1. Antibacterial Activity of Pepducins, Allosterical Modulators of Formyl Peptide Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of cell-penetrating peptides for cargo delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of inhibitors of heterotrimeric Gαi subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. lifetein.com [lifetein.com]

- 6. Pepducin - Wikipedia [en.wikipedia.org]

- 7. Designing Cell-Permeable Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A membrane-permeable peptide containing the last 21 residues of the G alpha(s) carboxyl terminus inhibits G(s)-coupled receptor signaling in intact cells: correlations between peptide structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacology, Biodistribution, and Efficacy of GPCR-Based Pepducins in Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 24. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 25. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

An In-depth Technical Guide to the Mechanism of Action of G-protein Antagonist Peptides in GPCR Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of G-protein antagonist peptides, a promising class of molecules for modulating G-protein coupled receptor (GPCR) signaling. This document details their binding modalities, impact on G-protein activation and downstream signaling pathways, and the experimental protocols crucial for their characterization.

Introduction to GPCR Signaling and G-protein Antagonist Peptides

G-protein coupled receptors (GPCRs) constitute the largest superfamily of cell surface receptors and are integral to a vast array of physiological processes, making them prime therapeutic targets.[1] Upon activation by an extracellular ligand, GPCRs undergo a conformational change that facilitates the activation of intracellular heterotrimeric G-proteins (composed of Gα, Gβ, and Gγ subunits).[2] This activation initiates a cascade of downstream signaling events.

G-protein antagonist peptides are synthetic peptides designed to interfere with GPCR signaling, not by competing with the endogenous ligand at the extracellular orthosteric site, but by targeting the intracellular domains of the receptor or the GPCR/G-protein interface.[3][4] This allosteric mechanism of action offers the potential for greater specificity and the ability to modulate signaling in a biased manner.[4][5] Prominent examples of such peptides include pepducins, which are lipidated peptides derived from the intracellular loops of GPCRs.[3]

Mechanism of Action of G-protein Antagonist Peptides

G-protein antagonist peptides primarily function as allosteric modulators.[5] Their mechanism of action can be multifaceted and is dependent on the specific peptide sequence, the targeted receptor, and the cellular context.

Binding to Intracellular Domains

Unlike traditional antagonists that bind to the extracellular ligand-binding pocket, G-protein antagonist peptides are designed to traverse the cell membrane and interact with the intracellular loops (ICLs) or the C-terminal tail of the GPCR.[3] For instance, pepducins, which are rendered cell-permeable by the attachment of a lipid moiety, anchor into the plasma membrane and can then interact with the intracellular face of their cognate receptor.[3] This interaction can stabilize an inactive conformation of the receptor, thereby preventing its coupling to and activation of G-proteins.

Interference with G-protein Coupling

A key aspect of their antagonistic activity is the disruption of the interaction between the activated GPCR and its cognate G-protein.[6] By binding to critical residues on the intracellular loops of the GPCR that are involved in G-protein recognition and binding, these peptides can physically hinder the formation of the receptor-G-protein complex. This prevents the GDP-GTP exchange on the Gα subunit, which is the pivotal step in G-protein activation.[6]

Biased Antagonism

A significant advantage of G-protein antagonist peptides is their potential for biased antagonism. GPCRs can signal through multiple G-protein subtypes (e.g., Gs, Gi/o, Gq/11, G12/13) and also through G-protein-independent pathways involving β-arrestins.[4] G-protein antagonist peptides can be designed to selectively inhibit the coupling to a specific G-protein subtype while leaving other signaling pathways unaffected. This "biased" signaling profile is highly desirable for therapeutic applications, as it may allow for the selective blockade of pathological signaling while preserving beneficial pathways, potentially reducing side effects.[4]

Quantitative Data on G-protein Antagonist Peptides

The potency and efficacy of G-protein antagonist peptides are determined through various in vitro assays. The following tables summarize key quantitative data for representative antagonist peptides targeting different GPCRs.

| Peptide Antagonist | Target GPCR | Assay Type | Parameter | Value | Reference |

| P1pal-7 | PAR1 | Calcium Mobilization | IC50 | 0.55 ± 0.04 µmol/L | [7] |

| P1pal-10S | PAR1 | Calcium Mobilization | IC50 | 0.70 ± 0.17 µmol/L | [7] |

| P1pal-i1-11 | PAR1 | Calcium Mobilization | IC50 | 1.3 ± 0.1 µmol/L | [7] |

| PZ-218 | CXCR4 | Chemotaxis | IC50 | ~0.3-1 µM | [8] |

| PZ-210 | CXCR4 | Chemotaxis | IC50 | ~0.3-1 µM | [8] |

| FC131 | CXCR4 | [¹²⁵I]-SDF-1 Binding | IC50 | 2.5 ± 0.2 nM | [3] |

| 15a | CXCR4 | [¹²⁵I]-SDF-1 Binding | IC50 | 1.9 ± 0.2 nM | [3] |

| 15b | CXCR4 | [¹²⁵I]-SDF-1 Binding | IC50 | 1.8 ± 0.1 nM | [3] |

| Peptide Antagonist | Target GPCR | Assay Type | Parameter | Value | Reference |

| GRK2 Inhibitor Peptide | GRK2 | Kinase Activity | IC50 | 0.6 µM | [9] |

| GRK3 Inhibitor Peptide | GRK3 | Kinase Activity | IC50 | 2.6 µM | [9] |

| GRK5 Inhibitor Peptide | GRK5 | Kinase Activity | IC50 | 1.6 µM | [9] |

Experimental Protocols

The characterization of G-protein antagonist peptides relies on a suite of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

Peptide Synthesis and Purification

4.1.1. Solid-Phase Peptide Synthesis (SPPS)

G-protein antagonist peptides are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[1][10][11]

-

Resin Selection: A suitable resin, such as Rink amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids, is chosen.[12]

-

Amino Acid Coupling: The peptide is assembled in a stepwise manner by sequentially coupling Fmoc-protected amino acids. Activation of the carboxylic acid group of the incoming amino acid is achieved using coupling reagents like HATU and HOAt.[12]

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a solution of piperidine in DMF to allow for the next coupling cycle.[12]

-

Lipidation (for pepducins): A fatty acid (e.g., palmitic acid) is coupled to the N-terminus of the peptide while it is still on the solid support.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[10]

4.1.2. Peptide Purification

The crude synthetic peptide is purified to homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14][15][16][17]

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA, is employed to elute the peptide.

-

Detection: The peptide is detected by UV absorbance at 210-220 nm.

-

Fraction Collection and Analysis: Fractions containing the purified peptide are collected, analyzed for purity by analytical HPLC and mass spectrometry, and then lyophilized.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of the antagonist peptide for the target GPCR.[18]

-

Membrane Preparation: Membranes expressing the target GPCR are prepared from cultured cells or tissues by homogenization and centrifugation.[19]

-

Competition Binding Assay:

-

Incubate a fixed concentration of a radiolabeled ligand (that binds to the orthosteric site) with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled G-protein antagonist peptide.

-

The incubation is carried out in a suitable binding buffer at a defined temperature and for a time sufficient to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.[19]

-

Quantify the radioactivity retained on the filter using a scintillation counter.

-

The concentration of the antagonist peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.[2][20][21]

-

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. Antagonists will inhibit this agonist-induced increase in [³⁵S]GTPγS binding.

-

Protocol:

-

Incubate receptor-containing membranes with a fixed concentration of an agonist and varying concentrations of the this compound in a buffer containing GDP and Mg²⁺.

-

Initiate the reaction by adding [³⁵S]GTPγS and incubate for a specific time at a controlled temperature.

-

Terminate the reaction by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data are plotted as the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding versus the antagonist concentration to determine the IC50 value. A Schild analysis can be performed to determine the antagonist's affinity (pA2) and whether the antagonism is competitive.[22][23]

-

Second Messenger Assays

These assays measure the downstream consequences of GPCR activation and are crucial for characterizing the functional antagonism of the peptides.

4.4.1. cAMP Assay (for Gs- and Gi-coupled receptors)

-

Principle: Gs-coupled receptors stimulate adenylyl cyclase to produce cyclic AMP (cAMP), while Gi-coupled receptors inhibit this process. Antagonists will block the agonist-induced changes in cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[24][25][26][27]

-

Protocol (HTRF):

-

Seed cells expressing the target GPCR in a microplate.

-

Pre-incubate the cells with varying concentrations of the this compound.

-

Stimulate the cells with a fixed concentration of an agonist (for Gs-coupled receptors) or an agonist plus forskolin (to elevate basal cAMP for Gi-coupled receptors).

-

Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

-

Calculate the IC50 of the antagonist from the concentration-response curve.

-

4.4.2. Inositol Monophosphate (IP1) Assay (for Gq-coupled receptors)

-

Principle: Gq-coupled receptors activate phospholipase C, leading to the production of inositol trisphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). The IP-One HTRF assay measures the accumulation of IP1.[28][29][30][31][32]

-

Protocol (IP-One HTRF):

-

Plate cells expressing the Gq-coupled receptor of interest.

-

Add varying concentrations of the this compound, followed by a fixed concentration of the agonist.

-

Incubate the cells in the presence of LiCl, which inhibits the degradation of IP1.

-

Lyse the cells and add the HTRF detection reagents (terbium cryptate-labeled anti-IP1 antibody and d2-labeled IP1).

-

After incubation, read the HTRF signal. The signal is inversely proportional to the cellular IP1 concentration.

-

Determine the IC50 of the antagonist from the dose-response curve.

-

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Canonical GPCR signaling pathway.

Caption: Mechanism of this compound action.

Caption: Experimental workflow for antagonist peptide characterization.

Conclusion

G-protein antagonist peptides represent a powerful and versatile tool for the modulation of GPCR signaling. Their unique intracellular, allosteric mechanism of action provides opportunities for developing highly selective and potentially biased therapeutics. A thorough understanding of their interaction with GPCRs and the application of robust experimental methodologies, as outlined in this guide, are essential for the successful development and application of this promising class of molecules in research and drug discovery.

References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. G protein antagonists. A novel hydrophobic peptide competes with receptor for G protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Protease-Activated Receptor-1 with Cell-Penetrating Pepducins in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Peptide inhibitors of G protein-coupled receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. bachem.com [bachem.com]

- 14. pharmtech.com [pharmtech.com]

- 15. lcms.cz [lcms.cz]

- 16. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 17. agilent.com [agilent.com]

- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 22. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]

- 27. youtube.com [youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. resources.revvity.com [resources.revvity.com]

- 30. scienceopen.com [scienceopen.com]

- 31. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]

- 32. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the In Silico Design and Screening of G-Protein Antagonist Peptides

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the computational strategies employed in the discovery and development of novel peptide antagonists for G-protein coupled receptors (GPCRs). It covers the core principles of in silico design, details key experimental methodologies for validation, and presents data in a structured format for clarity and comparison.

Introduction: The Confluence of Peptides, GPCRs, and Computational Power

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing pivotal roles in nearly all physiological processes.[1][2][3] This makes them primary targets for a significant portion of all approved drugs.[1][2] Peptides have emerged as highly promising therapeutic agents for targeting GPCRs due to their high affinity, selectivity, and potency compared to small-molecule drugs.[4] However, the traditional methods of peptide discovery are often time-consuming and resource-intensive.

In silico (computational) approaches offer a powerful alternative, enabling the rapid design and screening of vast virtual peptide libraries to identify promising candidates for synthesis and experimental validation.[5][6][7] These methods accelerate the drug discovery pipeline, reduce costs, and allow for a more rational, structure-guided design process.[5] This guide details the workflow, from initial target selection to the final experimental validation of computationally designed G-protein antagonist peptides.

The G-Protein Signaling Pathway: A Target for Antagonism

GPCRs transduce extracellular signals into intracellular responses primarily through their interaction with heterotrimeric G-proteins, which are composed of α, β, and γ subunits.[8][9] An antagonist peptide functions by binding to the GPCR but failing to induce the necessary conformational change for G-protein activation, thereby blocking the downstream signaling cascade initiated by the endogenous agonist.

Caption: Canonical G-protein signaling pathway and the mechanism of antagonist action.

The In Silico Design and Screening Workflow

The computational pipeline for discovering novel antagonist peptides is a multi-step process that systematically filters a large virtual library down to a small number of high-confidence candidates.[10][11][12] This workflow integrates various computational techniques to predict the binding affinity and mode of interaction between a peptide and its target GPCR.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Peptide Design: Methods, Resources, and Role of AI - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 7. Frontiers | In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions [frontiersin.org]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 10. Virtual Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 11. schrodinger.com [schrodinger.com]

- 12. Trends in application of advancing computational approaches in GPCR ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of G-Protein Antagonist Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. The intricate signaling cascades they initiate are mediated by heterotrimeric G-proteins, making the modulation of these pathways a key focus of drug discovery. Peptide-based antagonists offer a promising avenue for achieving high specificity and potency in targeting GPCR-G-protein interactions. Understanding the structure-activity relationship (SAR) of these peptides is paramount for the rational design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the core principles of SAR for G-protein antagonist peptides, details common experimental protocols for their evaluation, and presents key quantitative data for prominent examples.

The G-Protein Signaling Cascade

G-protein-mediated signaling is a fundamental process in cellular communication. It begins when an extracellular ligand (like a hormone or neurotransmitter) binds to a GPCR.[1] This binding event induces a conformational change in the receptor, which in turn activates its associated intracellular G-protein. The G-protein, a heterotrimer composed of α, β, and γ subunits, then exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on its α-subunit.[1][2] This exchange causes the Gα-GTP monomer and the Gβγ dimer to dissociate from each other and the receptor. These dissociated subunits are then free to interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular signals.[2][3] The signaling is terminated when the Gα subunit hydrolyzes GTP back to GDP, leading to the reassociation of the Gα-GDP/Gβγ heterotrimer.

References

G-Protein Antagonist Peptides: A Technical Guide to Pathway Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of G-protein antagonist peptides as powerful tools for dissecting and elucidating G-protein-coupled receptor (GPCR) signaling pathways. By competitively inhibiting the interaction between GPCRs and their cognate G-proteins, these peptides offer a precise method for isolating specific signaling cascades, thereby providing invaluable insights for basic research and drug development.

Introduction: The Role of G-Protein Antagonist Peptides

G-protein-coupled receptors constitute the largest superfamily of cell surface receptors and are central to a vast array of physiological processes. Their signaling is initiated by the binding of an agonist, which induces a conformational change in the receptor, facilitating its interaction with and activation of heterotrimeric G-proteins (composed of α, β, and γ subunits). G-protein antagonist peptides are synthetic molecules designed to disrupt this critical receptor-G-protein coupling, effectively blocking downstream signaling.[1][2][3] This targeted inhibition allows researchers to probe the specific contributions of different G-protein subtypes (e.g., Gs, Gi/o, Gq/11) to a cellular response.

Two prominent classes of G-protein antagonist peptides are Substance P analogs and pepducins. Substance P-related peptides can competitively and reversibly inhibit the activation of various G-proteins, including Gi/o and Gs.[1][2][3][4] Pepducins are a novel class of cell-penetrating lipopeptides derived from the intracellular loops of GPCRs themselves.[5] They act as allosteric modulators, either antagonizing or agonizing receptor function from the intracellular side.[5][6]

Mechanism of Action

G-protein antagonist peptides function by competitively binding to the G-protein interaction site on the activated GPCR. This prevents the G-protein from coupling to the receptor, thereby inhibiting the exchange of GDP for GTP on the Gα subunit and subsequent dissociation of the Gα and Gβγ subunits. The result is a blockade of the downstream signaling cascade initiated by that specific G-protein.

dot

References

- 1. G-Protein antagonist peptide (1931) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (CAS 143675-79-0): R&D Systems [rndsystems.com]

- 4. G protein antagonists. A novel hydrophobic peptide competes with receptor for G protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology, Biodistribution, and Efficacy of GPCR-Based Pepducins in Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipopeptide Pepducins as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nature's Messengers: A Technical Guide to Identifying Novel G-protein Interacting Peptides from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed to discover and characterize novel peptides from natural sources that interact with G-protein coupled receptors (GPCRs). GPCRs represent a vast and crucial family of cell surface receptors, playing a pivotal role in a myriad of physiological processes and serving as primary targets for a large portion of modern pharmaceuticals.[1][2] Bioactive peptides derived from natural origins, such as plants, animals, and microorganisms, offer a rich and diverse chemical space for the identification of new therapeutic leads targeting GPCRs.[3][4][5] This document outlines the key experimental workflows, from initial screening to detailed characterization, and provides structured data presentation to facilitate comparison and analysis.

The Landscape of Bioactive Peptides from Natural Sources

Nature is a prolific source of biologically active peptides, which are short chains of amino acids that can elicit specific physiological responses.[3][6] These peptides are often encrypted within larger proteins and are released through enzymatic hydrolysis or microbial fermentation.[3][7]

Table 1: Sources and Examples of Natural Bioactive Peptides

| Source Category | Specific Examples | Potential Therapeutic Applications |

| Animal | Milk proteins (casein, whey), eggs, meat, fish, venom (snakes, spiders, scorpions) | Antihypertensive, antimicrobial, antioxidant, immunomodulatory[5][7] |

| Plant | Soy, wheat, maize, rice, various seeds | ACE-inhibitory, antioxidative[3] |

| Marine | Algae, sponges, tunicates, marine microorganisms | Anticancer, antiviral, anti-inflammatory[3] |

| Microbial | Fermented foods (yogurt, cheese), specific bacterial and fungal strains | Antimicrobial, immunomodulatory[3] |

Experimental Workflow for Identifying Novel GPCR-Interacting Peptides

The process of identifying novel G-protein interacting peptides is a multi-step endeavor that begins with the preparation of peptide libraries from natural sources and proceeds through a cascade of screening and validation assays.

Caption: A generalized workflow for the discovery of novel GPCR-interacting peptides.

Methodologies for Screening and Characterization

A variety of robust and sensitive assays are available to screen for and characterize the interaction of peptides with GPCRs. These can be broadly categorized into functional assays that measure receptor signaling and biophysical assays that directly measure binding.

Functional Assays for GPCR Activation

Functional assays are essential for determining whether a peptide acts as an agonist, antagonist, or inverse agonist at a specific GPCR.

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, which is a proximal event in G-protein signaling.[8][9][10]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, the peptide library or individual peptides, and [³⁵S]GTPγS.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: Add scintillation cocktail to the dried filter plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the potency (EC₅₀) and efficacy (Emax) of the peptides.[9]

Caption: GTPγS binding assay signaling pathway.

Cyclic AMP (cAMP) is a key second messenger whose levels are modulated by the activation of Gs and Gi-coupled GPCRs.[11] Assays measuring cAMP levels are widely used for screening.[1][11]

Experimental Protocol: HTRF-based cAMP Assay

-

Cell Culture: Culture cells expressing the target GPCR in a 384-well plate.

-

Peptide Stimulation: Add the peptide library or individual peptides to the cells and incubate for 30 minutes at room temperature.[12]

-

Lysis and Detection: Add a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[13]

-

Incubation: Incubate for 60 minutes at room temperature.

-

HTRF Reading: Measure the fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.[13]

Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) cAMP assay.

BRET and FRET are powerful techniques for monitoring protein-protein interactions in real-time in living cells.[1][2][14] These assays can be used to measure ligand binding, G-protein activation, and the recruitment of downstream effectors like β-arrestin.[1][2][15]

Table 2: Comparison of BRET and FRET Assays for GPCR Signaling

| Assay Type | Principle | Donor/Acceptor Pair Examples | Advantages | Disadvantages |

| BRET | Energy transfer from a luciferase (donor) to a fluorescent protein (acceptor).[14] | Rluc/YFP, Nluc/Venus[2][14] | Low background signal, no need for external light excitation.[14] | Lower signal intensity compared to FRET. |

| FRET | Energy transfer between two fluorescent proteins (donor and acceptor).[2] | CFP/YFP, GFP/YFP[2] | High signal intensity, suitable for single-cell imaging.[15] | Photobleaching of the donor, spectral bleed-through. |

Biophysical Assays for Direct Binding Measurement

Biophysical techniques provide quantitative data on the binding affinity and kinetics of peptide-GPCR interactions.

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for real-time determination of association and dissociation rates.[16][17][18]

Experimental Protocol: SPR Analysis of Peptide-GPCR Interaction

-

Chip Preparation: Immobilize either the purified GPCR or the synthetic peptide onto the sensor chip surface.[17]

-

Analyte Injection: Inject a series of concentrations of the binding partner (peptide or GPCR) over the chip surface.

-

Association/Dissociation Monitoring: Continuously monitor the change in the SPR signal (response units) to measure association and dissociation phases.

-

Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 3: Representative Kinetic and Affinity Data from SPR

| Interacting Pair | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |

| Neurotensin - NTS-1 Receptor | 1.2 x 10⁵ | 2.5 x 10⁻³ | 21 |

| Chemokine RANTES - CCR5 | 3.4 x 10⁵ | 1.7 x 10⁻³ | 5 |

| Note: These values are illustrative and can vary based on experimental conditions. |

Peptide Identification using Mass Spectrometry

Once a bioactive peptide fraction is identified, mass spectrometry (MS) is the primary tool for determining the amino acid sequence of the active peptide(s).[19][20][21][22]

Experimental Workflow: Peptide Identification by Tandem MS (MS/MS)

-

Sample Preparation: The active peptide fraction is purified, typically by high-performance liquid chromatography (HPLC).

-

Ionization: The purified peptides are ionized using either electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[22]

-

First Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide ions is measured.

-

Fragmentation: A specific peptide ion is selected and fragmented by collision-induced dissociation (CID).[20]

-

Second Mass Analysis (MS2): The m/z of the resulting fragment ions is measured.

-

Sequence Determination: The amino acid sequence is deduced from the fragmentation pattern.[20]

Caption: A simplified workflow for peptide sequencing by tandem mass spectrometry.

The Role of Bioinformatics and In Silico Approaches

In recent years, computational methods have become increasingly valuable in the discovery of novel peptide ligands for GPCRs.

-

Predictive Algorithms: Machine learning and deep learning models, such as AlphaFold, are being used to predict peptide-GPCR interactions and even the binding poses of peptides.[23][24][25]

-

Database Mining: Public and proprietary databases of peptide sequences can be mined for potential GPCR ligands based on known motifs or predicted structural compatibility.[26]

-

Virtual Screening: Computational docking can be used to screen large virtual libraries of peptides against the 3D structure of a target GPCR.[27]

Conclusion

The identification of novel G-protein interacting peptides from natural sources is a dynamic and evolving field that holds immense promise for drug discovery. The integration of traditional biochemical and pharmacological assays with advanced biophysical, mass spectrometric, and computational techniques provides a powerful toolkit for researchers. The detailed methodologies and structured data presented in this guide are intended to serve as a valuable resource for scientists and professionals dedicated to unlocking the therapeutic potential of nature's vast peptide repertoire.

References

- 1. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 2. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 3. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Peptides: What are they, uses, and side effects [medicalnewstoday.com]

- 7. Peptides from Natural or Rationally Designed Sources Can Be Used in Overweight, Obesity, and Type 2 Diabetes Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 19. Recent progress in mass spectrometry-based strategies for elucidating protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 21. diposit.ub.edu [diposit.ub.edu]

- 22. Protein mass spectrometry - Wikipedia [en.wikipedia.org]

- 23. academic.oup.com [academic.oup.com]

- 24. biorxiv.org [biorxiv.org]

- 25. ovid.com [ovid.com]

- 26. Bioinformatics tools for predicting GPCR gene functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

Modulating Gα Subunit Activation: A Technical Guide to G-protein Antagonist Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterotrimeric G-proteins, composed of α, β, and γ subunits, are critical molecular switches that translate signals from G-protein coupled receptors (GPCRs) into intracellular responses. The Gα subunit, which binds GDP in its inactive state and GTP in its active state, dictates the downstream signaling cascade. The diversity of Gα subunits, categorized into four main families (Gαs, Gαi/o, Gαq/11, and Gα12/13), allows for a wide array of cellular responses to extracellular stimuli. The ability to selectively modulate the activation of specific Gα subunits presents a significant opportunity for therapeutic intervention in numerous diseases. This technical guide provides an in-depth overview of G-protein antagonist peptides, a promising class of molecules designed to modulate Gα subunit activation with high specificity and potency. We will explore their mechanisms of action, present quantitative data on their efficacy, detail key experimental protocols for their characterization, and visualize the relevant signaling pathways and experimental workflows.

Mechanisms of Gα Antagonist Peptides

G-protein antagonist peptides employ several distinct mechanisms to inhibit Gα subunit activation and subsequent signaling:

-

Inhibition of Nucleotide Exchange: A primary mechanism involves preventing the exchange of GDP for GTP on the Gα subunit. By stabilizing the Gα-GDP complex, these peptides lock the G-protein in its inactive state, thereby blocking signal transduction at its inception. A notable example is the peptide KB-752, which selectively binds to the GDP-bound state of Gαi and Gαs subunits.[1] While it acts as a Guanine Nucleotide Exchange Factor (GEF) for Gαi, it functions as a Guanine Nucleotide Dissociation Inhibitor (GDI) for Gαs, showcasing nuanced modulatory effects.[1]

-

Competition with Receptor Binding: Some antagonist peptides function by competing with the GPCR for binding to the G-protein heterotrimer. By occupying the receptor-binding site on the Gα subunit, these peptides prevent the conformational changes necessary for G-protein activation. A substance P analog, [D-Pro4,D-Trp7,9,10] SP4-11, has been shown to inhibit the activation of various G-proteins by their cognate receptors through this competitive mechanism.[2][3]

-

Allosteric Modulation: Pepducins are a unique class of cell-penetrating lipopeptides derived from the intracellular loops of GPCRs. They can act as allosteric modulators, either antagonizing or agonizing receptor signaling. Antagonistic pepducins can stabilize an inactive conformation of the receptor or interfere with the receptor-G-protein interface, thereby preventing Gα activation. For instance, the PAR4-derived pepducin, P4pal-10, effectively blocks PAR4 agonist-induced platelet aggregation.[4][5]

-

Targeting the Effector Interface: Peptides can also be designed to bind to the effector-binding site on the activated (GTP-bound) Gα subunit. This prevents the Gα subunit from interacting with its downstream effector proteins, such as adenylyl cyclase or phospholipase C, thereby blocking the propagation of the signal. Peptides derived from the helix-turn-helix motif of PLC-β3 have been shown to bind to active Gαq with high affinity and inhibit its function.[6]

Quantitative Data on Gα Antagonist Peptides

The efficacy and selectivity of G-protein antagonist peptides are quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data for representative antagonist peptides.

| Peptide | Target Gα Subunit | Mechanism of Action | Assay Type | Potency (IC50 / EC50) | Binding Affinity (Kd) | Selectivity | Citation(s) |

| KB-752 | Gαs | Guanine Nucleotide Dissociation Inhibitor (GDI) | [35S]GTPγS Binding | 4.5 ± 1.9 µM (EC50) | 5.1 ± 0.9 µM | Binds GDP-bound Gαs and Gαi | [1] |

| GN13 | Gαs | Active-state binder, inhibits AC interaction | Adenylyl Cyclase Activity | 4.15 ± 1.13 µM (IC50) | 0.19 ± 0.02 µM | Selective for active Gαs | [7] |

| P4pal-10 | Gαq (via PAR4) | Allosteric Antagonist | Platelet Aggregation | Complete inhibition at 10-100 µM | Not Reported | Selective for PAR4-mediated Gαq activation | [4][5] |

| SMO-i2-12 | Gαi (via Smoothened) | Allosteric Antagonist | Not Specified | 0.06 µM (IC50) | Not Reported | Targets Smoothened receptor | [4] |

| [D-Pro4,D-Trp7,9,10]SP(4-11) | Broad (GPCR-Gα interface) | Competitive Antagonist (receptor-G protein binding) | Amylase Secretion / Radioligand Binding | Ki values: 4 µM (SP), 17 µM (Bombesin), 5 µM (CCK) | Not Reported | Broadly inhibits multiple GPCR-G protein interactions | [2] |

| PLC-β3 HTH peptide variant | Gαq | Competitive Inhibitor (effector binding) | Not Specified | Not Reported | 290 nM | Selective for active Gαq | [6] |

| GPM-1 | Gαi / Gαs | GDI for Gαs, GEF for Gαi | Not Specified | Not Reported | Not Reported | Binds to Switch II/α3 region | [8] |

| ATI-2341 | Gαi (via CXCR4) | Biased Allosteric Agonist (antagonizes other pathways) | BRET (Gαi engagement) | Not Reported | Not Reported | Biased towards Gαi activation over β-arrestin | [9] |

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the Gαs, Gαi, and Gαq subunits, highlighting the points of intervention for antagonist peptides.

Experimental Protocols

Characterizing the activity of G-protein antagonist peptides requires robust and quantitative assays. Below are detailed methodologies for three key experiments.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR activation. It is a direct measure of G-protein activation.

Materials:

-

Cell membranes expressing the GPCR and G-protein of interest.

-

[³⁵S]GTPγS (radiolabeled).

-

GTPγS (non-radiolabeled).

-

GDP.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Agonist and antagonist peptides.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR and G-protein using standard cell fractionation techniques.

-

Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg), GDP (10 µM), and the antagonist peptide at various concentrations.

-

Incubation: Pre-incubate the mixture for 15-20 minutes at 30°C.

-

Initiation of Reaction: Add the agonist to stimulate the receptor, followed immediately by [³⁵S]GTPγS (0.1-1 nM).

-

Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of excess non-radiolabeled GTPγS. Calculate the specific binding and plot the inhibition curve to determine the IC₅₀ of the antagonist peptide.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays monitor the interaction between proteins in live cells. To measure G-protein activation, BRET can be used to detect the dissociation of the Gα and Gβγ subunits.

Materials:

-

HEK293 cells.

-

Expression plasmids for GPCR, Gα fused to a Renilla luciferase (Rluc), and Gβγ fused to a yellow fluorescent protein (YFP).

-

Cell culture reagents.

-

Coelenterazine h (luciferase substrate).

-

Agonist and antagonist peptides.

-

BRET-compatible plate reader.

Procedure:

-

Cell Culture and Transfection: Co-transfect HEK293 cells with the GPCR, Gα-Rluc, and Gβγ-YFP constructs. Plate the cells in a white, clear-bottom 96-well plate.

-

Cell Stimulation: 24-48 hours post-transfection, replace the culture medium with a serum-free medium. Add the antagonist peptide at various concentrations and incubate for a specified time.

-

Substrate Addition: Add coelenterazine h to a final concentration of 5 µM.

-

Agonist Addition: Add the agonist to stimulate the receptor.

-

BRET Measurement: Immediately measure the luminescence emission at two wavelengths (e.g., 480 nm for Rluc and 530 nm for YFP) using a BRET plate reader.

-

Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). A decrease in the BRET ratio indicates G-protein subunit dissociation. Plot the change in BRET ratio against the antagonist concentration to determine the IC₅₀.

cAMP Accumulation Assay

This assay is used to assess the functional consequences of modulating Gαs or Gαi activity by measuring the intracellular levels of the second messenger cyclic AMP (cAMP).

Materials:

-

Cells expressing the GPCR of interest (e.g., HEK293 or CHO cells).

-

Agonist and antagonist peptides.

-

Forskolin (an adenylyl cyclase activator, for Gαi assays).

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and grow to confluency.

-

Pre-treatment: Pre-treat the cells with the antagonist peptide at various concentrations in the presence of IBMX (to prevent cAMP degradation) for 15-30 minutes.

-

Stimulation:

-

For Gαs-coupled receptors: Add the agonist to stimulate cAMP production.

-

For Gαi-coupled receptors: Add forskolin to induce a basal level of cAMP, followed by the agonist to inhibit its production.

-

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection method (e.g., HTRF, ELISA).

-

Data Analysis: Generate a standard curve using known cAMP concentrations. Determine the cAMP levels in the samples and plot the inhibition of agonist-stimulated (or forskolin-stimulated for Gαi) cAMP production against the antagonist peptide concentration to calculate the IC₅₀.

References

- 1. A bifunctional Gαi/Gαs modulatory peptide that attenuates adenylyl cyclase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An analogue of substance P with broad receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G protein antagonists. A novel hydrophobic peptide competes with receptor for G protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology, Biodistribution, and Efficacy of GPCR-Based Pepducins in Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designer proteins that competitively inhibit Gαq by targeting its effector site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. State-selective modulation of heterotrimeric Gαs signaling with macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strategies towards Targeting Gαi/s Proteins: Scanning of Protein‐Protein Interaction Sites To Overcome Inaccessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pepducin targeting the C-X-C chemokine receptor type 4 acts as a biased agonist favoring activation of the inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]

Designing Antagonist Peptides for Specific G-Protein Coupled Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies involved in the design and validation of antagonist peptides targeting specific G-protein coupled receptors (GPCRs). GPCRs represent a large and diverse family of transmembrane receptors that are crucial for cellular signaling and are implicated in a wide range of physiological processes and diseases, making them a major class of drug targets. Peptides offer a promising therapeutic modality for modulating GPCR activity due to their high specificity and potency.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

GPCRs transduce extracellular signals into intracellular responses through their interaction with heterotrimeric G-proteins, which are composed of α, β, and γ subunits. Upon ligand binding, the GPCR undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. This activation causes the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors. The major G-protein families and their signaling pathways are summarized below.

Gs Signaling Pathway

The Gs alpha subunit activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP, a ubiquitous second messenger, then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Gi Signaling Pathway

In contrast to Gs, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP attenuates PKA activity and downstream signaling.

Gq Signaling Pathway

The Gq alpha subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

References

fundamental principles of G-protein peptide inhibitor interaction

An In-depth Technical Guide to the Fundamental Principles of G-Protein Peptide Inhibitor Interaction

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in eukaryotes, playing crucial roles in virtually all physiological processes. Their signaling is primarily mediated by heterotrimeric G-proteins, which, upon receptor activation, dissociate into Gα and Gβγ subunits to modulate downstream effectors. The intricate nature of these signaling pathways presents numerous opportunities for therapeutic intervention. Peptide inhibitors, due to their high specificity and potency, have emerged as a significant class of molecules for targeting G-protein signaling. This guide delves into the core principles governing the interaction of peptide inhibitors with G-proteins, offering insights for researchers, scientists, and drug development professionals.

Core Principles of G-Protein Peptide Inhibitor Interaction

The interaction between a peptide inhibitor and a G-protein or its regulatory components is a multifaceted process governed by several key principles:

-

Direct Gα Subunit Inhibition: Some peptide inhibitors function by directly binding to the Gα subunit. A prominent example is the Go protein inhibitor, KB-752. This interaction can physically obstruct the G-protein's ability to engage with its downstream effector proteins, thereby halting the signaling cascade. The conformation of the Gα subunit, particularly the switch regions that undergo significant changes upon GTP binding, is often the target for these inhibitors.

-

Disruption of Receptor-G-Protein Coupling: A primary mechanism of action for many peptide inhibitors is the uncoupling of the GPCR from its cognate G-protein. These inhibitors can bind to the receptor or the G-protein at their interface, preventing the formation of a functional signaling complex. This allosteric modulation is critical for preventing the GDP-GTP exchange that initiates G-protein activation.

-

Stabilization of Inactive States: Peptide inhibitors can stabilize the inactive GDP-bound state of the G-protein. By binding to a conformation that is unfavorable for nucleotide exchange, these peptides effectively lock the G-protein in an "off" state.

-

Targeting Gβγ Subunit Function: While the Gα subunit has historically been the primary focus, the Gβγ dimer also plays a crucial role in signaling. Peptide inhibitors can be designed to bind to the Gβγ subunit, preventing its interaction with downstream effectors such as ion channels and enzymes.

Quantitative Analysis of Peptide Inhibitor Interactions

The characterization of peptide inhibitors relies on quantitative data to determine their potency and efficacy. The following table summarizes key parameters for representative inhibitors.

| Peptide Inhibitor | Target | Assay Type | Parameter | Value | Reference |

| KB-752 | Go protein α subunit | Effector inhibition | IC50 | 25 μM | |

| Suramin Analogues | Gα subunits | GTPase activity | IC50 | 0.3-10 μM | |

| Gallein (small molecule) | Gβγ subunits | GRK2 inhibition | IC50 | ~10 μM | |

| M119K (peptide) | Gβγ subunits | PLCβ2 activation | IC50 | ~300 nM |

Experimental Protocols for Studying G-Protein Peptide Inhibitor Interactions

The investigation of G-protein peptide inhibitors necessitates a range of biophysical and biochemical assays.

Radioligand Binding Assays

This technique is used to determine the binding affinity of a peptide inhibitor to its target receptor or G-protein.

-

Principle: A radiolabeled ligand with known affinity for the target is competed with varying concentrations of the unlabeled peptide inhibitor. The amount of radioligand bound is measured, and the inhibitor's affinity (Ki) is calculated.

-

Methodology:

-

Prepare cell membranes or purified proteins containing the target receptor/G-protein.

-

Incubate the membranes/proteins with a fixed concentration of the radiolabeled ligand and a range of concentrations of the peptide inhibitor.

-

After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the filter-bound complex using a scintillation counter.

-

Plot the data and calculate the IC50, which can then be converted to the Ki value.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Principle: Activated GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. The use of [³⁵S]GTPγS allows for the quantification of this activation. Peptide inhibitors that block G-protein activation will reduce the amount of [³⁵S]GTPγS binding.

-

Methodology:

-

Reconstitute the purified GPCR and G-protein in lipid vesicles or use cell membranes.

-

Add the agonist to stimulate the receptor and varying concentrations of the peptide inhibitor.

-

Introduce [³⁵S]GTPγS to the reaction mixture.

-

Incubate to allow for nucleotide binding.

-

Terminate the reaction and separate the protein-bound [³⁵S]GTPγS from the free nucleotide.

-

Measure the incorporated radioactivity to determine the extent of G-protein activation.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time analysis of biomolecular interactions, providing kinetic data (kon and koff).

-

Principle: One interacting partner (e.g., the G-protein) is immobilized on a sensor chip. The other partner (e.g., the peptide inhibitor) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

-

Methodology:

-

Immobilize the purified G-protein or GPCR onto a suitable sensor chip.

-

Inject a series of concentrations of the peptide inhibitor over the chip surface and monitor the binding response.

-

After the association phase, flow buffer over the chip to monitor the dissociation of the complex.

-

Fit the resulting sensorgrams to appropriate kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding.

Caption: A diagram of a typical GPCR signaling cascade and points of inhibition.

Caption: Workflow for a GTPγS binding assay to assess inhibitor potency.

Conclusion

The development of peptide inhibitors targeting G-protein signaling pathways holds immense therapeutic promise. A thorough understanding of the fundamental principles of their interaction, coupled with robust quantitative and functional assays, is paramount for the successful design and optimization of these molecules. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug developers aiming to modulate G-protein signaling with high precision and efficacy. Future advancements in structural biology and computational modeling will undoubtedly continue to refine our understanding and accelerate the discovery of novel peptide-based therapeutics.

An In-Depth Technical Guide to the Initial Screening of G-Protein Antagonist Peptide Libraries

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for the initial screening of G-protein antagonist peptide libraries. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret high-throughput screening campaigns aimed at identifying novel peptide-based antagonists for G-protein coupled receptors (GPCRs).

Introduction to GPCRs and Peptide Antagonists

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing crucial roles in a vast array of physiological processes. Their involvement in numerous diseases has made them a primary target for drug discovery, with a significant portion of currently approved drugs acting on these receptors.[1] Peptide antagonists are molecules that bind to GPCRs but do not provoke the conformational changes necessary for receptor activation, thereby blocking the binding and subsequent signaling of endogenous agonists. The identification of potent and selective peptide antagonists is a key objective in the development of new therapeutics.

Experimental Workflow for Screening this compound Libraries

The initial screening of a this compound library is a multi-step process that begins with the selection of an appropriate screening assay and culminates in the identification and validation of initial "hit" compounds. A generalized workflow for this process is outlined below.

Key Experimental Protocols

A variety of in vitro assays are employed for the initial screening of this compound libraries. The choice of assay depends on the specific G-protein coupling of the target receptor.

Gs and Gi/o-Coupled Receptor Screening: cAMP Assays

For GPCRs that couple to Gs or Gi/o alpha subunits, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are a direct measure of receptor activation or inhibition.

The GloSensor™ cAMP Assay is a bioluminescence-based method for real-time monitoring of cAMP levels in living cells.[2]

Materials:

-

Cells stably or transiently expressing the target GPCR and the GloSensor™ cAMP biosensor.

-

GloSensor™ cAMP Reagent.

-

HEPES-buffered saline.

-

Peptide library compounds.

-

Known agonist and antagonist for the target GPCR (for controls).

-

White, opaque 96- or 384-well microplates.

-

Luminometer.

Procedure:

-

Cell Plating: Seed cells expressing the GPCR and GloSensor™ biosensor into white, opaque microplates and culture overnight.

-

Reagent Preparation: Reconstitute the GloSensor™ cAMP Reagent in HEPES-buffered saline to create the equilibration medium.[1]

-

Cell Equilibration: Remove the culture medium from the cells and add the equilibration medium. Incubate for 2 hours at room temperature to allow for reagent equilibration.[1]

-

Compound Addition:

-